Tetrabutylphosphonium acetate acetic acid salt

Descripción general

Descripción

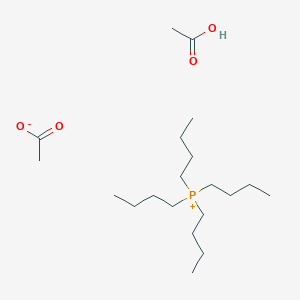

Phosphonium, tetrabutyl-, acetate, compound with acetic acid (1:1) is a chemical substance with the systematic name tetrabutylphosphanium acetate–acetic acid (1/1/1). It is identified by the CAS number 17786-43-5 and has a molecular formula of C16H36P.C2H4O2.C2H3O2. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications .

Métodos De Preparación

The synthesis of phosphonium, tetrabutyl-, acetate, compound with acetic acid (1:1) typically involves the reaction of tetrabutylphosphonium hydroxide with acetic acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity .

Análisis De Reacciones Químicas

Phosphonium, tetrabutyl-, acetate, compound with acetic acid (1:1) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. .

Aplicaciones Científicas De Investigación

Catalytic Applications

Phase Transfer Catalyst

Tetrabutylphosphonium acetate acetic acid salt serves as an effective phase transfer catalyst, facilitating reactions between reactants in different phases. It enhances reaction rates and yields while minimizing waste and energy costs. This characteristic is particularly useful in the synthesis of polymers and pharmaceuticals .

Transesterification Catalyst

The compound is utilized in transesterification processes, which are critical for producing biodiesel and various esters. Its Lewis acid properties enable it to catalyze the conversion of triglycerides into fatty acid methyl esters efficiently .

Environmental Applications

CO2 Capture

Recent studies have demonstrated the potential of tetrabutylphosphonium acetate in capturing carbon dioxide. It has been incorporated into porous ionic liquids that exhibit high performance for low-pressure CO2 capture. The mechanism involves the interaction of CO2 with the phosphonium cation, leading to the formation of new species that enhance CO2 absorption capacity .

| Property | Value |

|---|---|

| CO2 Absorption Capacity | High |

| Pressure Conditions | Up to 10 bar |

| Temperature Range | Room temperature |

Material Science

Ionic Liquids Development

Tetrabutylphosphonium acetate is a precursor for developing new ionic liquids with tailored properties for specific applications, such as solvent extraction and electrochemistry. These ionic liquids can be engineered to enhance solubility and stability for various chemical processes .

Biological Applications

Biological Activity Research

Research indicates that tetrabutylphosphonium acetate may exhibit biological activities, including antimicrobial properties. Studies are ongoing to evaluate its potential as a drug delivery agent or therapeutic compound due to its ability to interact with biological membranes .

Case Study 1: CO2 Capture Efficiency

In a study involving the synthesis of porous ionic liquids based on tetrabutylphosphonium acetate, researchers reported significant improvements in CO2 capture efficiency compared to conventional solvents. The ionic liquid's unique structure allowed for enhanced interaction with CO2, making it a promising candidate for reducing greenhouse gas emissions .

Case Study 2: Polymer Synthesis

Tetrabutylphosphonium acetate has been effectively used as a catalyst in the synthesis of biodegradable polymers. The resulting polymers exhibited favorable mechanical properties and degradation rates, highlighting the compound's utility in sustainable material development .

Mecanismo De Acción

The mechanism of action of phosphonium, tetrabutyl-, acetate, compound with acetic acid (1:1) involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, whether in chemistry, biology, or medicine .

Comparación Con Compuestos Similares

Phosphonium, tetrabutyl-, acetate, compound with acetic acid (1:1) can be compared with other similar compounds, such as:

Tetrabutylphosphonium chloride: Similar in structure but with chloride as the counterion.

Tetrabutylphosphonium bromide: Similar in structure but with bromide as the counterion.

Tetrabutylphosphonium hydroxide: Similar in structure but with hydroxide as the counterion. The uniqueness of phosphonium, tetrabutyl-, acetate, compound with acetic acid (1:1) lies in its specific combination of tetrabutylphosphonium and acetate ions, which imparts distinct properties and reactivity compared to its analogs

Actividad Biológica

Tetrabutylphosphonium acetate (TBPA) is an ionic liquid that has garnered interest for its potential biological applications, particularly in the fields of biochemistry and medicinal chemistry. This compound, a salt formed from tetrabutylphosphonium cation and acetate anion, exhibits unique properties that can influence biological systems. This article reviews the biological activity of TBPA, focusing on its interactions with biomolecules, its role in extraction processes, and its potential therapeutic applications.

Tetrabutylphosphonium acetate is characterized by its ionic nature, which contributes to its solubility and reactivity in biological environments. Its structure can be represented as follows:

This compound is known for its low toxicity and ability to dissolve various organic compounds, making it a candidate for applications in drug delivery and biocatalysis.

Antimicrobial Properties

Research indicates that TBPA exhibits antimicrobial activity against various pathogens. A study demonstrated that TBPA effectively inhibited the growth of Staphylococcus aureus, a common bacterial pathogen responsible for numerous infections. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 1: Antimicrobial Activity of Tetrabutylphosphonium Acetate

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.5 mM | Membrane disruption |

| Escherichia coli | 1 mM | Membrane disruption |

| Candida albicans | 0.2 mM | Cell wall synthesis inhibition |

Protein Interaction Studies

TBPA has been studied for its interactions with proteins, particularly in the context of aqueous biphasic systems (ABS). These systems utilize TBPA to extract proteins like human transferrin with high efficiency (up to 100% extraction yield) due to the salting-out effect facilitated by TBPA . Molecular docking studies further elucidate the specific interactions between TBPA and proteins, suggesting that the ionic liquid can stabilize protein structures during extraction processes .

Case Study: Extraction of Human Transferrin

In a recent study, TBPA was employed in ABS to extract human transferrin from aqueous solutions. The study reported an extraction efficiency ranging from 86% to 100%, highlighting TBPA's effectiveness as a solvent in biotechnological applications. The recovery yield was significantly influenced by the specific interactions between TBPA and transferrin, demonstrating its potential utility in protein purification .

Toxicological Profile

While TBPA shows promise in various applications, it is essential to consider its toxicological profile. According to PubChem data, TBPA is classified as harmful if swallowed and toxic upon dermal contact . Therefore, careful handling and further studies on its long-term effects are necessary.

Propiedades

IUPAC Name |

acetic acid;tetrabutylphosphanium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.2C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-2(3)4/h5-16H2,1-4H3;2*1H3,(H,3,4)/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPUUPVCWNNZKW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.CC(=O)O.CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884987 | |

| Record name | Phosphonium, tetrabutyl-, acetate, compd. with acetic acid (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17786-43-5 | |

| Record name | Phosphonium, tetrabutyl-, acetate, compd. with acetic acid (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17786-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, tetrabutyl-, acetate, compd. with acetic acid (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017786435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, tetrabutyl-, acetate, compd. with acetic acid (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonium, tetrabutyl-, acetate, compd. with acetic acid (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylphosphonium acetate, compound with acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.